5-Oxo-5-piperidin-1-ylpentanoic acid
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Oxo-5-piperidin-1-ylpentanoic acid typically involves the reaction of piperidine with a suitable precursor, such as a pentanoic acid derivative. One common method involves the use of 5-oxopentanoic acid, which is reacted with piperidine under controlled conditions to yield the desired product . The reaction is usually carried out in the presence of a catalyst and under specific temperature and pressure conditions to optimize yield and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as those used in laboratory settings. The process is scaled up to accommodate higher volumes, and additional steps may be included to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions: 5-Oxo-5-piperidin-1-ylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Substitution: The piperidine ring can participate in substitution reactions, where functional groups are introduced or replaced.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Various reagents, including halogens and nucleophiles, can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed:
Scientific Research Applications
Chemistry: 5-Oxo-5-piperidin-1-ylpentanoic acid is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications .
Biology: In biological research, this compound is studied for its potential interactions with biological molecules and its effects on cellular processes .
Medicine: The compound is investigated for its potential therapeutic properties, including its role as a precursor for drug development .
Industry: In industrial applications, this compound is used in the synthesis of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of 5-Oxo-5-piperidin-1-ylpentanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of enzymes, receptors, or other proteins involved in various biological processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
5-Oxo-5-piperidin-1-ylhexanoic acid: Similar structure with an additional carbon in the chain.
5-Oxo-5-piperidin-1-ylbutanoic acid: Similar structure with one less carbon in the chain.
Piperidin-1-ylpentanoic acid: Lacks the ketone group at the fifth position.
Uniqueness: 5-Oxo-5-piperidin-1-ylpentanoic acid is unique due to the presence of both a piperidine ring and a ketone group, which confer specific chemical reactivity and potential biological activity . This combination of structural features distinguishes it from other similar compounds and contributes to its versatility in various applications .
Properties
IUPAC Name |
5-oxo-5-piperidin-1-ylpentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO3/c12-9(5-4-6-10(13)14)11-7-2-1-3-8-11/h1-8H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVZBZESZLKWJLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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